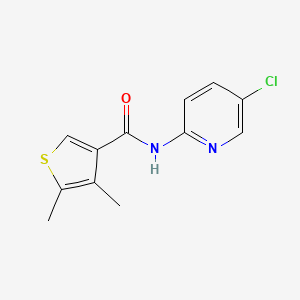![molecular formula C21H18N2O B4778459 1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole](/img/structure/B4778459.png)
1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole
説明
1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEB is a benzimidazole derivative that has shown promising results in studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole exerts its pharmacological effects by binding to and modulating the activity of various ion channels, including voltage-gated calcium channels, potassium channels, and acid-sensing ion channels. By modulating the activity of these channels, this compound can alter neuronal excitability and neurotransmitter release, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant properties. This compound has been demonstrated to reduce the production of pro-inflammatory cytokines, protect neurons from oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole in scientific research is its high potency and selectivity for various ion channels, making it an ideal tool for studying the role of these channels in physiological and pathological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several future directions for research related to 1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole, including the development of more potent and selective analogs, the investigation of its effects on other ion channels and receptors, and the evaluation of its therapeutic potential in various disease models. Additionally, the development of new methods for the synthesis and purification of this compound could further improve its utility as a research tool and potential drug candidate.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a strong foundation for further investigation. With continued research, this compound could potentially lead to the development of new therapies for various diseases and disorders.
科学的研究の応用
1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In pharmacology, this compound has been studied for its effects on the central nervous system, particularly its potential as a therapeutic agent for the treatment of anxiety and depression. In neuroscience, this compound has been investigated for its ability to modulate the activity of ion channels, which play a crucial role in neuronal signaling.
特性
IUPAC Name |
1-[2-(4-phenylphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)24-15-14-23-16-22-20-8-4-5-9-21(20)23/h1-13,16H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXNGQNYULPODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [3-(4-ethylphenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4778384.png)
![N-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4778396.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4778400.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4778408.png)

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4778428.png)
![N-(2-furylmethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4778436.png)
![5-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4778447.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B4778449.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4778461.png)
![4-chloro-5-cyclopropyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4778462.png)